An In-depth Technical Guide to the Mechanism of Action of Cinaciguat (BAY 58-2667)
An In-depth Technical Guide to the Mechanism of Action of Cinaciguat (BAY 58-2667)
A Note on Compound Nomenclature: The query specified "(R)-BAY-598". Publicly available scientific literature extensively describes two distinct compounds with similar Bayer AG designations: Cinaciguat (also known as BAY 58-2667) , a soluble guanylate cyclase (sGC) activator, and (S)-BAY-598 , a selective inhibitor of the protein lysine (B10760008) methyltransferase SMYD2. The R-isomer of the latter, (R)-BAY-598, is reported to be significantly less active. Given the detailed request for information on signaling pathways and quantitative data related to a core mechanism of action, this guide will focus on the extensively studied sGC activator, Cinaciguat (BAY 58-2667), as it aligns more closely with the depth of information requested.
Core Mechanism of Action: Nitric Oxide-Independent Activation of Soluble Guanylate Cyclase
Cinaciguat is a first-in-class soluble guanylate cyclase (sGC) activator.[1] Its primary mechanism of action is the direct, nitric oxide (NO)-independent activation of sGC, the key enzyme in the NO signaling pathway.[2] This activation leads to the increased synthesis of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger involved in various physiological processes, most notably vasodilation.[3][4]
Unlike sGC stimulators (e.g., riociguat), which require the presence of the reduced (ferrous) heme prosthetic group on sGC for their activity and act synergistically with NO, Cinaciguat preferentially targets and activates sGC in its NO-insensitive states.[1][5] These states arise under conditions of oxidative stress, where the sGC heme group is either oxidized (ferric) or lost entirely (heme-free or apo-sGC).[1][6] By binding to the now-vacant heme pocket, Cinaciguat mimics the effect of NO binding, inducing a conformational change that activates the enzyme's catalytic domain.[7] This unique mode of action allows Cinaciguat to restore cGMP signaling in pathological conditions where the NO-sGC pathway is impaired due to oxidative stress.[1][6] The activation of sGC by Cinaciguat has been described as irreversible.[8]
The downstream effects of increased intracellular cGMP include the activation of protein kinase G (PKG), which in turn leads to a reduction in intracellular calcium levels and ultimately smooth muscle relaxation, resulting in vasodilation.[2][4] This vasodilatory effect is observed in various vascular beds, including systemic and pulmonary circulation.[1][5] Additionally, the elevation of cGMP can inhibit platelet aggregation.[9]
Signaling Pathway Diagram
Caption: Signaling pathway of sGC activation by NO and Cinaciguat.
Quantitative Data
The following tables summarize the key quantitative parameters for Cinaciguat's activity from various studies.
| Parameter | Value | Species/System | Conditions | Reference |
| EC50 | ~0.2 µM | Purified bovine lung sGC | Heme-free (in presence of Tween 20) | [8] |
| EC50 | Low nanomolar range | Purified sGC | - | [10] |
| Kd | Low nanomolar range | Purified sGC | - | [10] |
Table 1: Biochemical Activity of Cinaciguat.
| Parameter | Effect | Species/System | Conditions | Reference | | :--- | :--- | :--- | :--- |[11] | | Pulmonary Capillary Wedge Pressure | -7.7 mmHg | Human (ADHF patients) | 8-hour infusion |[11] | | Right Atrial Pressure | -2.7 mmHg | Human (ADHF patients) | 8-hour infusion |[11] | | Systemic Vascular Resistance | Significant decrease | Human (ADHF patients) | 8-hour infusion |[11] | | Cardiac Index | Significant increase | Human (ADHF patients) | 8-hour infusion |[11] | | cGMP Generation | Significant enhancement | - | 10 µM Cinaciguat |[12] | | Pulmonary Vasodilation | Potent and sustained | Ovine fetus | In vivo |[5] |
Table 2: Hemodynamic and Cellular Effects of Cinaciguat.
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and replicating the findings on Cinaciguat's mechanism of action.
Purified sGC Activity Assay
This assay measures the enzymatic activity of purified sGC in converting GTP to cGMP in the presence of an activator like Cinaciguat.
-
Enzyme Preparation: Soluble guanylate cyclase is purified from sources such as bovine lung.[8]
-
Reaction Mixture: The purified enzyme (e.g., 50 ng) is incubated at 37°C in a reaction buffer (e.g., 50 mM TEA/HCl, pH 7.4) containing:
-
GTP (substrate)
-
MgCl₂ (cofactor)
-
A phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) to prevent cGMP degradation.
-
The test compound (Cinaciguat) at various concentrations.
-
-
Heme-Deficient Conditions: To assess activity on heme-free sGC, a detergent like Tween 20 (e.g., 0.5% v/v) is included in the incubation to remove the heme moiety.[8]
-
Oxidized Conditions: To test activity on oxidized sGC, the enzyme is pre-incubated with an oxidizing agent such as 1H-[3][4][8]oxadiazolo-[4,3-a]quinoxalin-1-one (ODQ).[5][8]
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-90 minutes) at 37°C.[8]
-
Termination and Quantification: The reaction is stopped, and the amount of cGMP produced is quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[8][13][14]
Cellular cGMP Measurement Assay
This type of assay determines the effect of Cinaciguat on cGMP levels within intact cells.
-
Cell Culture: A suitable cell line, such as Chinese hamster ovary (CHO) cells stably expressing sGC subunits or primary cells like pulmonary artery smooth muscle cells, is cultured in multi-well plates.[4][5][15]
-
Pre-incubation: Cells are washed and pre-incubated in a physiological buffer containing a phosphodiesterase inhibitor.[5]
-
Stimulation: Cells are treated with Cinaciguat at various concentrations for a specified time.
-
Cell Lysis: The reaction is terminated, and the cells are lysed to release intracellular cGMP.[13]
-
Quantification: The cGMP concentration in the cell lysate is measured using a competitive immunoassay (e.g., ELISA or chemiluminescent assay), where cGMP from the sample competes with a labeled cGMP for binding to a specific antibody.[13][14]
Vascular Tone Assessment (Organ Bath Studies)
This ex vivo experiment measures the direct effect of Cinaciguat on blood vessel relaxation.
-
Tissue Preparation: Arterial rings (e.g., porcine coronary arteries or rat thoracic aortas) are isolated and mounted in an organ bath system.[8] The bath contains a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., prostaglandin (B15479496) F2α or phenylephrine) to induce a stable tone.
-
Drug Application: Cinaciguat is added to the bath in a cumulative concentration-dependent manner.
-
Measurement: Changes in isometric tension are continuously recorded. A decrease in tension indicates vasodilation.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC₅₀) and efficacy of Cinaciguat-induced relaxation.
Experimental Workflow Diagram
Caption: A typical experimental workflow to characterize Cinaciguat's activity.
References
- 1. ahajournals.org [ahajournals.org]
- 2. BAY 58-2667, a nitric oxide-independent guanylyl cyclase activator, pharmacologically post-conditions rabbit and rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinaciguat - Wikipedia [en.wikipedia.org]
- 4. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The Soluble Guanylate Cyclase Activator BAY 58-2667 Protects against Morbidity and Mortality in Endotoxic Shock by Recoupling Organ Systems | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-aggregating effect of BAY 58-2667, an activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cyclic GMP Chemiluminescent Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
